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molecular formula C7H7ClN2OS B8348162 2-Allylsulfinyl-5-chloropyrimidine

2-Allylsulfinyl-5-chloropyrimidine

Cat. No. B8348162
M. Wt: 202.66 g/mol
InChI Key: WUKMEZRAKRXVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423047

Procedure details

30% Hydrogen peroxide (50 mmol) was added to a solution of 2-allylthio-5-chloropyrimidine (10 mmol) in acetic acid (15 ml) and the mixture stirred at room temperature for 24 h. The resultant solution was concentrated at reduced pressure to a small volume, water (20 ml) added and the mixture extracted with chloroform, the chloroform solution washed with potassium carbonate solution, the dried (MgSO4) solution evaporated and the residue crystallized from chloroform: pet. ether; yield 78%, m.p. 82° C. 1H NMR (CDCl3): δ3.7-4.0 (CH2, 5.0-6.2 (3H, CH2 =CH), 8.86 (H-4, H-6).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH2:3]([S:6][C:7]1[N:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)[CH:4]=[CH2:5]>C(O)(=O)C>[CH2:3]([S:6]([C:7]1[N:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:1])[CH:4]=[CH2:5]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
OO
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C=C)SC1=NC=C(C=N1)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated at reduced pressure to a small volume, water (20 ml)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
WASH
Type
WASH
Details
the chloroform solution washed with potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from chloroform

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C=C)S(=O)C1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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